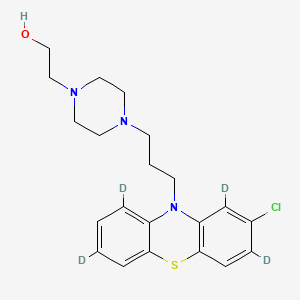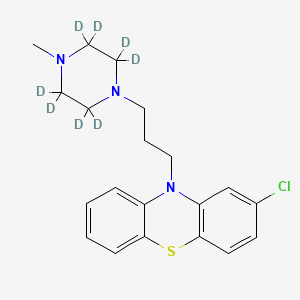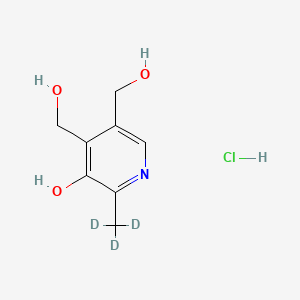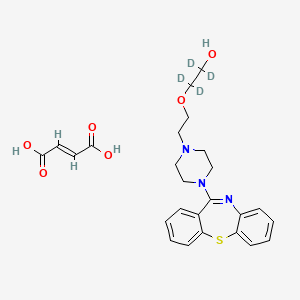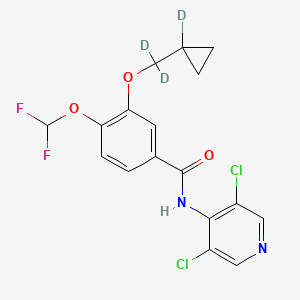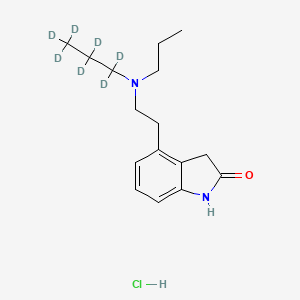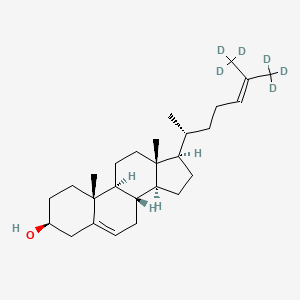
Desmosterol-d6
Descripción general
Descripción
Synthesis Analysis
Desmosterol is a precursor of cholesterol synthesis. The enzyme 24-dehydrocholesterol reductase catalyzes this step . It lacks a double bond between C24 and C25, which is present in cholesterol .Molecular Structure Analysis
The molecular formula of Desmosterol-d6 is C27H38OD6 . The percent composition is C 83.01%, H 12.90%, O 4.10% .Chemical Reactions Analysis
Desmosterol-d6 is used as a substitute to desmosterol in hepatitis C virus (HCV) based viral assays to rescue replication . Desmosterol being a C27 sterol intermediate is implicated in the Alzheimer’s disease (AD) pathogenesis .Physical And Chemical Properties Analysis
Desmosterol-d6 is not hygroscopic and not light sensitive . The storage temperature is -20°C .Aplicaciones Científicas De Investigación
Application 1: Liquid Chromatography Multiple Reaction Monitoring (LC-MRM)
- Summary of the Application : Desmosterol-d6 is used as a deuterated standard in LC-MRM . LC-MRM is a technique used for the detection and quantification of small molecules in complex mixtures.
- Methods of Application : The compound is used as a standard, meaning it is a known substance against which the unknown substance is compared in the LC-MRM process .
- Results or Outcomes : The use of Desmosterol-d6 allows for more accurate detection and quantification of substances in a given sample .
Application 2: High-Performance Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS)
- Summary of the Application : Desmosterol-d6 is used as a deuterated standard in HPLC-ESI-MS . This technique is used for the separation, identification, and quantification of components in a mixture.
- Methods of Application : As a deuterated standard, Desmosterol-d6 is used in the HPLC-ESI-MS process to compare and identify other substances .
- Results or Outcomes : The use of Desmosterol-d6 improves the accuracy and reliability of the HPLC-ESI-MS process .
Application 3: Alzheimer’s Disease Research
- Summary of the Application : Desmosterol, a C27 sterol intermediate, is implicated in the Alzheimer’s disease (AD) pathogenesis . Desmosterol-d6 is used for spiking brain tissue homogenate from Alzheimer’s disease for LC-MS analysis .
- Methods of Application : Brain tissue homogenates from Alzheimer’s disease patients are spiked with Desmosterol-d6 and then analyzed using LC-MS .
- Results or Outcomes : This method allows for the study of the role of Desmosterol in Alzheimer’s disease .
Application 4: Hepatitis C Virus (HCV) Based Viral Assays
- Summary of the Application : Desmosterol-d6 is used as a substitute for desmosterol in hepatitis C virus (HCV) based viral assays to rescue replication .
- Methods of Application : In HCV based viral assays, Desmosterol-d6 is used as a substitute for desmosterol to rescue replication .
- Results or Outcomes : This method allows for the study of the role of Desmosterol in the replication of the Hepatitis C virus .
Application 5: Neurobiology Research
- Summary of the Application : Desmosterol low levels in the hippocampus directly impacts progenitor cell differentiation into neurons .
- Methods of Application : Desmosterol-d6 is used in research studies to understand the impact of Desmosterol on progenitor cell differentiation into neurons .
- Results or Outcomes : This research can provide insights into the role of Desmosterol in neurobiology, particularly in the differentiation of progenitor cells into neurons .
Application 6: Sterol Biosynthesis Research
- Summary of the Application : Desmosterol-d6 is used in research studies to understand the sterol biosynthesis pathway . Desmosterol is an intermediate in the Bloch branch of the cholesterol biosynthesis pathway .
- Methods of Application : Desmosterol-d6 is used as a substitute for desmosterol in experimental setups to study the sterol biosynthesis pathway .
- Results or Outcomes : This research can provide insights into the role of Desmosterol in the biosynthesis of cholesterol .
Direcciones Futuras
Desmosterol-d6 has been used as a deuterated standard in liquid chromatography multiple reaction monitoring (LC-MRM) and high-performance liquid chromatography/electrospray ionization tandem mass spectrometry (HPLC-ESI-MS) for spiking brain tissue homogenate from Alzheimer’s disease (AD) for liquid chromatography-mass spectrometry (LC-MS) analysis . It may be helpful in anti-oxidation treatment and immunotherapy in the future .
Propiedades
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSXSVCZWQODGV-QSOBUISFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desmosterol-d6 | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



